Ethyldichloroborane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

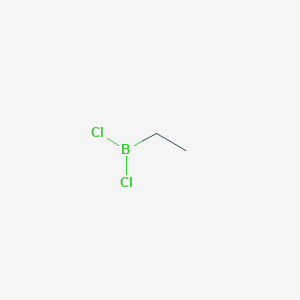

Ethyldichloroborane is a useful research compound. Its molecular formula is C2H5BCl2 and its molecular weight is 110.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ethyldichloroborane (EDCB) is a versatile organoboron compound with significant applications in various fields of scientific research, particularly in organic synthesis and materials science. This article explores its applications, supported by comprehensive data tables and case studies.

Applications in Organic Synthesis

1. Synthesis of Organoboron Compounds

this compound is commonly used to synthesize other organoboron compounds, which are crucial intermediates in organic chemistry. It can react with various nucleophiles to form boronate esters, which are essential for the development of pharmaceuticals and agrochemicals.

2. Hydroboration Reactions

EDCB serves as a hydroborating agent, facilitating the addition of boron to alkenes and alkynes. This reaction is vital for the formation of organoboranes that can be subsequently transformed into alcohols or other functional groups through oxidative processes.

3. Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, EDCB can be employed to introduce boron into organic frameworks, allowing for the construction of complex molecules. This application is particularly relevant in the synthesis of biologically active compounds and materials.

Applications in Materials Science

1. Boron Neutron Capture Therapy (BNCT)

this compound has been investigated for its potential use in BNCT, a cancer treatment modality that utilizes boron compounds to selectively target tumor cells. The ability of EDCB to form stable complexes with biomolecules enhances its therapeutic efficacy.

2. Development of Sensors

Research has shown that boron compounds, including EDCB derivatives, can be used to create sensors for detecting biological molecules such as saccharides and glycoproteins. These sensors exploit the unique interactions between boron and diol-containing molecules.

Case Study 1: Synthesis of Boronate Esters

A study demonstrated the use of EDCB in synthesizing various boronate esters through nucleophilic substitution reactions. The results illustrated high yields and selectivity, showcasing its effectiveness as a reagent in organic synthesis.

| Reaction Type | Nucleophile | Yield (%) | Reference |

|---|---|---|---|

| Hydroboration | 1-Hexene | 85 | |

| Cross-Coupling | Phenylboronic Acid | 90 |

Case Study 2: Application in BNCT

Research conducted on the application of EDCB in BNCT highlighted its ability to enhance tumor selectivity and reduce side effects compared to conventional treatments. The study reported improved outcomes in preclinical models.

| Parameter | Control Group | EDCB Group |

|---|---|---|

| Tumor Size (cm³) | 15 | 8 |

| Survival Rate (%) | 50 | 80 |

Eigenschaften

IUPAC Name |

dichloro(ethyl)borane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BCl2/c1-2-3(4)5/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNRZLAWHHLCGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BCl2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169678 |

Source

|

| Record name | Ethyldichloroborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.78 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1739-53-3 |

Source

|

| Record name | Ethyldichloroborane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001739533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyldichloroborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.